molecular formula C6H7BrN2 B1281485 5-Bromo-2,4-dimethylpyrimidine CAS No. 69696-37-3

5-Bromo-2,4-dimethylpyrimidine

Cat. No. B1281485
CAS RN: 69696-37-3
M. Wt: 187.04 g/mol
InChI Key: UITPCPFEEVHRRJ-UHFFFAOYSA-N
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Description

5-Bromo-2,4-dimethylpyrimidine is a brominated pyrimidine derivative that serves as an important intermediate in various chemical syntheses. It is characterized by the presence of a bromine atom and two methyl groups on the pyrimidine ring, which is a heterocyclic aromatic compound with nitrogen atoms at positions 1 and 3.

Synthesis Analysis

The synthesis of brominated pyrimidine derivatives often involves regioselective reactions. For instance, the reaction of ammonia with 5-bromo-2,4-dichloro-6-methylpyrimidine leads to the formation of 5-bromo-2-chloro-6-methylpyrimidin-4-amine, which can further react with secondary amines to afford substituted aminopyrimidines . Another synthesis method involves the condensation of 5-bromo-1H-indole-3-carbaldehyde with 1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione under reflux conditions to yield a 5-bromo indole derivative . Additionally, bromination of 5-allyl-6-mercaptopyrimidine leads to the synthesis of 2,4-dimethyl-5,6-dihydro-6-bromomethylthieno[2,3-d]pyrimidine .

Molecular Structure Analysis

The molecular structure of brominated pyrimidine derivatives is often confirmed using X-ray crystallography. For example, the crystal structure of 5-bromo-2-chloro-6-methylpyrimidin-4-amine shows an asymmetric unit containing the pyrimidine derivative and water molecules, with typical intramolecular hydrogen bonds observed . The structure of 5-((5-bromo-1H-indol-3-yl)methylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione indole was also confirmed by X-ray single crystal diffraction .

Chemical Reactions Analysis

Brominated pyrimidine derivatives can undergo various chemical reactions. The aminolysis of bromopyrimidines has been studied, showing that bromopyrimidines are generally more reactive than their chloro- or iodo- counterparts . The reaction of 5-bromo-N,N-dimethylpyrimidin-2-amine with butyllithium yields a bipyrimidine derivative, which can further react to form various substituted bipyrimidines .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated pyrimidine derivatives can be studied using spectroscopic and computational methods. Spectroscopic investigations of 5-bromo-2-hydroxy pyrimidine include molecular geometry, vibrational wavenumbers, and electronic properties evaluated from UV–visible spectra . The thermal stability of these compounds can be significant, as one derivative showed good thermal stability up to 215 °C . Computational analysis, such as density functional theory (DFT), is used to predict molecular properties and reactivity, such as in the study of 2-((2-amino-4,6-dimethylpyrimidine-5yl)diazenyl)benzoic acid .

Scientific Research Applications

Application 1: α-Glucosidase Inhibitors

  • Summary of the Application : 5-Bromo-2,4-dimethylpyrimidine has been used in the synthesis of 5-bromo-2-aryl benzimidazole derivatives, which have been evaluated as potential inhibitors of the α-glucosidase enzyme .
  • Results or Outcomes : Twenty-three compounds out of twenty-five showed excellent to moderate activity in the range of IC50=12.4–103.2 μM. Compounds 1 (IC50=37.82±0.08 μM), 9 (IC50=37.76±0.05 μM), 12 (IC50=24.96±0.09 μM), 16 (IC50=21.15±0.08 μM) and 17 (IC50=8.34±0.02 μM) showed excellent inhibition as compared to the standard drug acarbose (IC50=38.25±0.12 μM). Especially, compound 17 (IC50=8.34±0.02 μM) was found to be five-fold more active than the standard .

Application 2: Synthesis of Styrylpyrimidines

  • Summary of the Application : 5-Bromo-2,4-dimethylpyrimidine can be used in the synthesis of styrylpyrimidines, which are compounds with a wide range of biological activities .
  • Methods of Application : The specific method involves reacting 5-bromo-2-methylpyrimidine with benzaldehyde in the presence of a Lewis acid, ZnCl2, to yield 5-bromo-2-styrylpyrimidine . Similarly, 4-methylpyrimidine and benzaldehyde with acetic anhydride has given 4-styrylpyrimidine .
  • Results or Outcomes : The reaction yields styrylpyrimidines in good yield .

Application 3: Nucleophile in Organic Reactions

  • Summary of the Application : 2-amino-4,6-dimethylpyrimidine, a derivative of 5-Bromo-2,4-dimethylpyrimidine, can act as a nucleophile in organic reactions .
  • Methods of Application : The specific method involves deprotonating 2-amino-4,6-dimethylpyrimidine, which can then act as a nucleophile and attack the carbon atom of an aldehyde .
  • Results or Outcomes : The reaction results in the formation of a new carbon-nitrogen bond .

Safety And Hazards

5-Bromo-2,4-dimethylpyrimidine is associated with certain hazards. It has been classified under GHS07 and carries a warning signal word . The hazard statements include H302-H315-H319-H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

5-bromo-2,4-dimethylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2/c1-4-6(7)3-8-5(2)9-4/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UITPCPFEEVHRRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40500216
Record name 5-Bromo-2,4-dimethylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40500216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2,4-dimethylpyrimidine

CAS RN

69696-37-3
Record name 5-Bromo-2,4-dimethylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40500216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-bromo-2,4-dimethylpyrimidine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
K EDO, T SAKAMOTO, H YAMANAKA - … and Pharmaceutical Bulletin, 1978 - jstage.jst.go.jp
The pyrimidine derivatives containing an acetylenic side chain were synthesized by means of the reaction of alkyl-(or phenyl) acetylenes with twelve kinds of 2-, 4-, and 5-…
Number of citations: 76 www.jstage.jst.go.jp
K EDO, T SAKAMOTO, H YAMANAKA - … and Pharmaceutical Bulletin, 1979 - jstage.jst.go.jp
Ethyl 5-pyrimidineacrylates, 5-pyrimidineacrylonitriles, and 5-styrylpyrimidines with alkyl groups at the 2-and 4-positions were synthesized by means of the coupling reaction of 5-…
Number of citations: 44 www.jstage.jst.go.jp
Y KONDO, R WATANABE, T SAKAMOTO, H YAMANAK - 1989 - jlc.jst.go.jp
The arylation of 2-, 4-, and 5-halopyrimidines with aryltributylstannanes in the presence of dichl0r0bis-(triphenylphosphine) palladium was investigated with successful results. The …
Number of citations: 0 jlc.jst.go.jp
Y Kondo, R Watanabe, T Sakamoto… - Chemical and …, 1989 - jstage.jst.go.jp
The arylation of 2-, 4-, and 5-halopyrimidines with aryltributylstannanes in the presence of dichlorobis-(triphenylphosphine) palladium was investigated with successful results. The …
Number of citations: 39 www.jstage.jst.go.jp

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